An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)butan-1-amine Hydrochloride: Core Properties and Methodologies
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)butan-1-amine Hydrochloride: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride. As a compound of interest within pharmaceutical research and development, a thorough understanding of its physicochemical characteristics, synthesis, and analytical control is paramount. This document delineates its chemical identity, explores its basic properties, and furnishes detailed, field-proven methodologies for its synthesis and analytical characterization. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction and Chemical Identity
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a primary amine salt with a dichlorinated phenyl moiety. The presence of the dichloro-substituted aromatic ring and the chiral center at the first carbon of the butyl chain makes it a molecule with potential for diverse pharmacological applications. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, which are critical attributes for drug development.
The core structure consists of a butane chain attached to a 3,4-dichlorinated benzene ring at the first carbon, which also bears the amine group. The protonated amine group forms an ionic bond with a chloride ion.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While extensive experimental data for this specific molecule is not widely published, we can infer and calculate key properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1-(3,4-Dichlorophenyl)butan-1-amine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)butan-1-amine | 1-(3,4-dichlorophenyl)butan-1-amine;hydrochloride | Computed |
| CAS Number | Not directly available | 90944-01-7 | Chemical Catalogs[1] |
| Molecular Formula | C₁₀H₁₃Cl₂N | C₁₀H₁₄Cl₃N | PubChem[2] |
| Molecular Weight | 218.12 g/mol | 254.58 g/mol | PubChem (Computed)[2] |
| Appearance | Likely a colorless to pale yellow oil | Expected to be a white to off-white solid | Inferred |
| Melting Point | Not Available | Not Available (Expected to be a solid with a defined melting point) | - |
| Boiling Point | Not Available | Not Available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents | Expected to have enhanced aqueous solubility; soluble in polar protic solvents (e.g., methanol, ethanol) | Inferred |
| pKa (of the conjugate acid) | Not Available (Estimated to be around 9-10) | Not Applicable | Inferred |
Note: Much of the specific experimental data for this compound is not publicly available. The provided information is based on computational data and inferences from structurally similar compounds.
The basicity of the amine is a key characteristic. As an aliphatic primary amine, it is expected to have a pKa in the range of 9-10. This means that at physiological pH (around 7.4), it will be predominantly in its protonated, cationic form. This has significant implications for its interaction with biological targets and its pharmacokinetic properties.
Synthesis Protocol: Reductive Amination
A robust and scalable synthesis is crucial for the advancement of any compound through the drug development pipeline. A common and effective method for the synthesis of primary amines such as 1-(3,4-Dichlorophenyl)butan-1-amine is the reductive amination of the corresponding ketone, 1-(3,4-dichlorophenyl)butan-1-one. This method is widely used due to its versatility and the availability of various reducing agents.[3]
The overall transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Reaction Scheme
Caption: Synthetic pathway via reductive amination.
Step-by-Step Experimental Protocol
Materials:
-
1-(3,4-Dichlorophenyl)butan-1-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[3]
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (e.g., 2 M in diethyl ether or as concentrated aqueous solution)
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Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3,4-dichlorophenyl)butan-1-one (1.0 eq) in anhydrous methanol.
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Imine Formation: Add ammonium acetate (10 eq) or a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Expertise & Experience Insight: NaBH₃CN is a preferred reducing agent as it is selective for the imine in the presence of the ketone, minimizing side reactions.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
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Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.
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Separate the organic layer. Extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3,4-dichlorophenyl)butan-1-amine, likely as an oil.
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Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
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Dry the solid under vacuum to yield the purified 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[4] A reverse-phase HPLC method is generally suitable for the analysis of amine hydrochlorides.
Caption: General workflow for HPLC purity analysis.
Table 2: Representative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is suitable for separating the target compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~220 nm and ~275 nm | The dichlorophenyl group is expected to have strong absorbance in the UV region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and complete dissolution of the sample. |
This is a starting point for method development and may require optimization for specific impurity profiles.
Structural Confirmation: Spectroscopic Methods
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, the methine proton adjacent to the amine and the aromatic ring, and the methylene and methyl protons of the butyl chain. The protons on the carbon adjacent to the nitrogen will be deshielded.[5]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon attached to the nitrogen being deshielded.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(3,4-Dichlorophenyl)butan-1-amine, the mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms.
IR spectroscopy can be used to identify the presence of key functional groups. For a primary amine salt, characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[5]
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed. While a specific safety data sheet (SDS) for 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride may not be readily available, general guidelines for handling amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a foundational understanding of 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride, a compound with potential in pharmaceutical research. By detailing its physicochemical properties, a reliable synthetic route, and robust analytical methodologies, this document serves as a valuable resource for scientists and researchers. The emphasis on the rationale behind experimental choices aims to empower users to not only replicate the described protocols but also to adapt and troubleshoot them as needed, ensuring the generation of high-quality, reliable data in their research and development endeavors.
References
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PubChem. 4-(3,4-Dichlorophenyl)butan-1-amine. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
Sources
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